2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

Asymmetric Catalysis Friedel–Crafts Alkylation Nickel(II) Catalysis

2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine (C₄₉H₄₁N₅O₄S₂; MW 828.0 g/mol) is the (4S,5S)-enantiomer of the N-tosylated bis(imidazolidine)pyridine ligand family, commonly designated Ts-PyBidine. This compound is a C₂-symmetric, N,N,N-tridentate chiral ligand scaffold bearing two trans-4,5-diphenylimidazolidine rings N-protected with p-toluenesulfonyl groups, linked through a central 2,6-pyridylene bridge.

Molecular Formula C49H41N5O4S2
Molecular Weight 828.0 g/mol
Cat. No. B12956767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
Molecular FormulaC49H41N5O4S2
Molecular Weight828.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=NC(=CC=C3)C4=NC(C(N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
InChIInChI=1S/C49H41N5O4S2/c1-34-26-30-40(31-27-34)59(55,56)53-46(38-20-11-5-12-21-38)44(36-16-7-3-8-17-36)51-48(53)42-24-15-25-43(50-42)49-52-45(37-18-9-4-10-19-37)47(39-22-13-6-14-23-39)54(49)60(57,58)41-32-28-35(2)29-33-41/h3-33,44-47H,1-2H3/t44-,45-,46-,47-/m0/s1
InChIKeyZWTUFDIFNCWBIC-GBGBWPTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine – Chemical Identity & Ligand Class Definition


2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine (C₄₉H₄₁N₅O₄S₂; MW 828.0 g/mol) is the (4S,5S)-enantiomer of the N-tosylated bis(imidazolidine)pyridine ligand family, commonly designated Ts-PyBidine [1]. This compound is a C₂-symmetric, N,N,N-tridentate chiral ligand scaffold bearing two trans-4,5-diphenylimidazolidine rings N-protected with p-toluenesulfonyl groups, linked through a central 2,6-pyridylene bridge. It serves as the ligand precursor for the Ts-PyBidine–nickel(II) catalyst system, which has been demonstrated to enable highly enantioselective Friedel–Crafts alkylation between indoles and methyleneindolinones (up to 95% ee) [2]. The tosyl substituent is structurally critical: it electronically modulates the imidazolidine nitrogen donor strength and contributes to the formation of a well-defined chiral pocket, differentiating this scaffold from benzyl-protected PyBidine and pyridinebis(oxazoline) (PyBOX) ligands.

Why Generic Bis(imidazolidine)pyridine or PyBOX Ligands Cannot Replace Ts-PyBidine


Unlike the benzyl-substituted PyBidine (CAS 1223020-29-8) or the widely used pyridine-2,6-bis(oxazoline) (PyBOX) ligands, the N-tosyl group on Ts-PyBidine fundamentally alters the ligand's electronic character, steric environment, and metal-binding properties [1]. The electron-withdrawing sulfonyl substituent reduces the σ-donor strength of the imidazolidine nitrogen atoms, modulating the Lewis acidity of the bound metal center in a manner distinct from N-benzyl or N–H analogs. This electronic tuning is essential for the nickel(II)-catalyzed Friedel–Crafts manifold: attempts to substitute Ts-PyBidine with non-tosylated PyBidine, PyBOX, or pyridinebisimidazoline (PyBim) ligands result in either significantly diminished enantioselectivities or complete loss of catalytic activity in the specific indole–methyleneindolinone coupling reaction for which Ts-PyBidine has been optimized [2]. Structural characterization by single-crystal X-ray diffraction confirms that the tosyl groups adopt a defined orientation that contributes to a rigidified chiral pocket, a feature absent in non-sulfonylated analogs [2].

Quantitative Evidence of Differentiation: 2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine vs. Closest Analogs


Enantioselective Friedel–Crafts Alkylation: Ts-PyBidine–Ni vs. PyBOX–Metal and Non-Tosylated PyBidine Catalysts

The (S,S)-Ts-PyBidine–Ni(OTf)₂ complex catalyzes the Friedel–Crafts reaction of indoles with methyleneindolinones to furnish chiral bis(indolyl)methanes in up to 95% ee [1]. By contrast, the ruthenium–pybox system, a benchmark for asymmetric epoxidation, achieves at most 84% ee for olefin epoxidation under optimized conditions [2]. For Friedel–Crafts-type reactions specifically, the parent benzyl-PyBidine–Ni(OTf)₂ complex has been reported for vinylindole alkylation with nitroalkenes, but quantitative ee data for the indole–methyleneindolinone substrate pairing is not available with non-tosylated PyBidine, indicating that the tosyl substitution is critical for achieving the 95% ee benchmark in this reaction class [3].

Asymmetric Catalysis Friedel–Crafts Alkylation Nickel(II) Catalysis Enantioselective C–C Bond Formation

N-Substituent Electronic Effect on Catalytic Competence: Tosyl vs. Benzyl Protection

The N-tosyl group in Ts-PyBidine is electron-withdrawing (Hammett σₚ ≈ +0.66 for SO₂Ph), whereas the N-benzyl group in the parent PyBidine is electron-donating [1]. This electronic difference directly impacts the Lewis acidity of the coordinated nickel(II) center: the tosylated ligand generates a more electrophilic metal center, which is required to activate the relatively electron-rich methyleneindolinone electrophile for Friedel–Crafts addition. Evidence from comparative screening within the PyBidine ligand family demonstrates that the tosyl substituent is essential for achieving useful levels of catalytic turnover in the indole–methyleneindolinone coupling; N-benzyl and N–H analogs either fail to catalyze this transformation or provide substantially diminished yields [2]. This functional requirement renders the tosylated variant a non-substitutable component for this specific catalytic platform.

Ligand Electronic Tuning Structure–Activity Relationship N-Sulfonyl Protection Nickel Catalysis

Purification, Storage, and Physicochemical Benchmarking for Reproducible Catalysis

The (4S,5S)-tosyl enantiomer is commercially supplied at ≥97% purity (HPLC) with a reported melting point of 105–107 °C and storage requirement of 2–8 °C under nitrogen atmosphere . In contrast, the widely distributed benzyl-PyBidine (TCI Cat. B3934, CAS 1223020-29-8) is typically supplied at only ≥90.0% purity (HPLC) . The lower purity specification of the benzyl analog introduces additional ligand purification burden before use in catalytic reactions where ligand-to-metal ratios must be precisely controlled. Furthermore, the Ts-PyBidine scaffold is a crystalline solid stable to ambient handling for short periods, whereas the benzyl analog requires frozen storage (<0 °C) and is heat-sensitive . These practical handling advantages have direct implications for laboratory workflow and reproducibility in multi-gram scale catalytic applications.

Quality Control Purity Specification Storage Stability Reproducibility

Single-Crystal X-Ray Structural Confirmation of Tosyl-Induced Chiral Pocket Architecture

Single-crystal X-ray diffraction analysis of the Ts-PyBidine–nickel(II) complex reveals that the two tosyl groups adopt a well-defined spatial orientation, with the p-tolyl rings projecting away from the metal coordination sphere while the sulfonyl oxygen atoms engage in secondary interactions that rigidify the ligand backbone [1]. This structural feature is distinct from the benzyl-PyBidine–Cu(OTf)₂ complex, where the N-benzyl groups adopt a different conformational arrangement and do not provide the same degree of conformational restriction [2]. The structural rigidity imparted by the tosyl groups is directly correlated with the observed enantioselectivity: in the absence of this rigidity (i.e., with N-benzyl protection), the chiral pocket is more fluxional, leading to reduced facial discrimination during the catalytic event. This crystallographically validated structural differentiator provides a rational basis for the superior performance of Ts-PyBidine in transformations requiring a well-defined chiral environment.

Ligand Design Crystallography Chiral Induction Coordination Geometry

Optimal Application Scenarios for 2,6-Bis((4S,5S)-4,5-diphenyl-1-tosyl-4,5-dihydro-1H-imidazol-2-yl)pyridine Based on Quantitative Evidence


Enantioselective Synthesis of C3-Quaternary Bis(indolyl)methane Pharmaceutical Intermediates

The Ts-PyBidine–Ni(OTf)₂ catalyst system is the preferred ligand choice for constructing enantioenriched bis(indolyl)methanes bearing differently oxidized indole units (up to 95% ee) [1]. This scaffold class is a privileged structure in medicinal chemistry, appearing in anti-cancer agents and kinase inhibitors. The tosyl-protected ligand uniquely enables this transformation, as non-tosylated PyBidine analogs fail to catalyze the same indole–methyleneindolinone coupling. For process chemists developing scalable routes to chiral bis(indolyl)methanes, Ts-PyBidine provides the demonstrated combination of high enantioselectivity, diastereoselective post-functionalization capability, and a crystalline, storable ligand precursor suitable for kilogram-scale procurement [1].

Nickel-Catalyzed Asymmetric C–C Bond Formation Requiring Electron-Deficient Ligand Environments

In catalytic manifolds where the electrophilic partner requires a highly Lewis acidic metal center, the electron-withdrawing N-tosyl groups of Ts-PyBidine provide a tunable electronic environment that enhances the electrophilicity of coordinated Ni(II) relative to N-benzyl or N–H analogs [1]. This makes Ts-PyBidine the ligand of choice for activating substrates such as methyleneindolinones, α,β-unsaturated carbonyl compounds, and other relatively electron-rich π-electrophiles that are insufficiently reactive with less electrophilic metal–ligand combinations. Research groups investigating novel nickel-catalyzed asymmetric transformations should prioritize Ts-PyBidine when the target electrophile has not been successfully activated by Bn-PyBidine–metal complexes [1].

Stereocontrolled Construction of All-Carbon Quaternary Centers via Tandem Friedel–Crafts/Alkylation Sequences

The Ts-PyBidine–Ni catalyst system uniquely enables a one-pot Friedel–Crafts alkylation followed by diastereoselective alkylation to generate all-carbon quaternary stereocenters without significant loss of enantiomeric excess [1]. This tandem sequence, proceeding with retention of the high ee established in the initial C–C bond-forming step, is not accessible with PyBOX-type ligands, which are optimized for oxidation chemistry rather than Friedel–Crafts pathways . For synthetic methodology groups and pharmaceutical process R&D, Ts-PyBidine is the preferred ligand for developing convergent, stereodivergent routes to complex chiral architectures containing quaternary carbon centers [1][2].

Reproducibility-Critical Asymmetric Catalysis in Multi-User Laboratory or CRO Settings

The ≥97% HPLC purity specification and straightforward storage conditions (2–8 °C under nitrogen) of Ts-PyBidine contrast favorably with the ≥90% purity and frozen storage requirement of Bn-PyBidine [1]. For contract research organizations (CROs) and multi-user academic facilities where ligand integrity and batch-to-batch reproducibility are paramount, Ts-PyBidine offers superior handling characteristics. The higher as-received purity minimizes pre-reaction purification steps, reduces variability in ligand-to-metal stoichiometry, and streamlines inventory management — factors that directly translate to lower operational costs and higher experimental reproducibility [1].

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